molecular formula C15H13N3 B3001453 1,4-diphenyl-1H-pyrazol-5-amine CAS No. 108719-40-0

1,4-diphenyl-1H-pyrazol-5-amine

Cat. No.: B3001453
CAS No.: 108719-40-0
M. Wt: 235.29
InChI Key: OGWIUGFQFNQLNI-UHFFFAOYSA-N
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Description

1,4-diphenyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C15H13N3 and its molecular weight is 235.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Derivatives and Chemical Reactions

  • Development of Pyrazolo[3,4-b]pyridine-5-Carboxamide Derivatives : A study by Shaabani et al. (2009) demonstrated a one-pot four-component reaction involving 1,3-diphenyl-1H-pyrazol-5-amine to produce a new class of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives. This process occurs under mild conditions and yields promising results (Shaabani et al., 2009).

  • Synthesis of 3,5-Diphenyl-1H-Pyrazole Derivatives : In 1990, Younes, Atta, and Metwally described reactions involving 6-amino-5-cyano-3-methyl-1,4-diphenyl-1H,4H-pyrano[2,3-c]pyrazole, leading to the synthesis of various novel pyrazole derivatives (Younes, Atta, & Metwally, 1990).

  • Reductive Amination and Antimicrobial Screening : Bawa, Ahmad, and Kumar (2011) explored the reductive amination of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, yielding diphenyl pyrazolylmethylanilines. These compounds exhibited significant antifungal activity, highlighting their potential in antimicrobial applications (Bawa, Ahmad, & Kumar, 2011).

  • Synthesis of Pyrazolo[3,4-b]pyridine Products : Ghaedi et al. (2015) achieved an efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylates through condensation of pyrazole-5-amine derivatives. This method is useful for preparing N-fused heterocycle products (Ghaedi et al., 2015).

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines : Yen et al. (2017) developed a novel one-flask synthesis method for pyrazolo[3,4-d]pyrimidines using 5-aminopyrazoles. This method involved Vilsmeier amidination and imination reactions, paving the way for efficient synthesis of these compounds (Yen et al., 2017).

  • Antimicrobial Activity of Pyrazole Derivatives : Braibante et al. (2007) prepared a series of 1,5-diphenyl-1H-pyrazol-3-amines, demonstrating their antimicrobial activity through bioautography tests. These findings highlight the potential of these compounds in antimicrobial research (Braibante et al., 2007).

  • Synthesis and Antiviral Activity : Tantawy et al. (2012) synthesized 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles and evaluated their antiviral activity. Their research contributes to the understanding of the antiviral potential of these compounds (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).

Catalysts and Chemical Interactions

  • Palladium-Catalyzed Asymmetric Allylic Amination : Togni et al. (1996) explored the use of chiral ferrocenyl pyrazole ligands in palladium-catalyzed asymmetric allylic amination. This study contributes to the field of catalysis, demonstrating the effectiveness of pyrazole derivatives in complex chemical reactions (Togni et al., 1996).

  • Zinc(II) Carboxylate Complexes as Catalysts : Matiwane, Obuah, and Darkwa (2020) reported the formation of (pyrazolylethyl-amine)zinc(II) carboxylate complexes, which were effective as catalysts for the copolymerization of CO2 and cyclohexene oxide. This research highlights the role of pyrazole-based compounds in catalysis (Matiwane, Obuah, & Darkwa, 2020).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the GHS07 classification . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

The future directions of research on 1,4-diphenyl-1H-pyrazol-5-amine and related compounds could involve exploring their potential pharmacological effects , developing new greener and more economical synthesis methods , and further investigating their molecular mechanisms of action .

Properties

IUPAC Name

2,4-diphenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c16-15-14(12-7-3-1-4-8-12)11-17-18(15)13-9-5-2-6-10-13/h1-11H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWIUGFQFNQLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901327866
Record name 2,4-diphenylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666622
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

108719-40-0
Record name 2,4-diphenylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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